Given the compound's structure, some potential research areas can be hypothesized, but these would require further investigation to confirm:
A-485 is a selective inhibitor of the histone acetyltransferase p300/CREB-binding protein (CBP), with a molecular formula of C25H24F4N4O5 and a CAS number of 1889279-16-6. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various hematological malignancies and prostate cancer. A-485 operates by competitively inhibiting the catalytic activity of p300/CBP, which plays a crucial role in the regulation of gene expression through histone acetylation .
A-485 functions primarily as a competitive inhibitor for the p300/CBP catalytic domain, specifically targeting the acetyl-CoA binding site. The compound displays an IC50 value of approximately 0.06 μM for p300, indicating its potency in inhibiting histone acetylation reactions. In biochemical assays, A-485 has shown selectivity over other histone acetyltransferases, with IC50 values of 2.6 nM for CBP and 9.8 nM for p300-BHC, while exhibiting no significant inhibitory effects on other related enzymes at concentrations up to 10 μM .
The biological activity of A-485 is notable in its ability to suppress cell proliferation in lineage-specific tumor cells, particularly those associated with hematological malignancies and androgen receptor-positive prostate cancer. A-485 not only inhibits tumor growth in vitro but also demonstrates efficacy in vivo, as shown in castration-resistant prostate cancer xenograft models. The compound's mechanism involves the disruption of transcriptional programming mediated by the androgen receptor, thereby influencing cancer cell survival and proliferation .
The synthesis of A-485 involves several steps typical of organic synthesis protocols. While specific detailed methodologies are proprietary or not fully disclosed, it generally includes:
Due to its complexity, A-485 is typically synthesized in specialized chemical laboratories under controlled conditions .
A-485 is primarily explored for its applications in cancer therapy due to its selective inhibition of histone acetyltransferases. Its potential uses include:
Furthermore, A-485 is utilized in various research settings to elucidate the role of p300/CBP in cellular processes .
Interaction studies involving A-485 have revealed its selective binding affinity for p300/CBP over other histone acetyltransferases. This selectivity is critical as it minimizes off-target effects that could arise from less specific inhibitors. Research indicates that A-485 can synergistically enhance the efficacy of other therapeutic agents, such as TRAIL (TNF-related apoptosis-inducing ligand), leading to increased apoptosis in certain cancer cell lines .
Several compounds exhibit similarities to A-485 regarding their mechanisms or targeted pathways. Below is a comparison highlighting their unique features:
Compound | Target | IC50 (nM) | Unique Features |
---|---|---|---|
A-486 | p300/CBP | Not specified | Negative control for A-485 studies |
C646 | p300 | ~1000 | Less selective than A-485; broader inhibition spectrum |
Garcinol | Histone acetyltransferases | ~200 | Natural product; broader range of targets |
Curcumin | Multiple targets | Varies | Anti-inflammatory; affects multiple signaling pathways |
A-485 stands out due to its high selectivity (>1000-fold) over closely related histone acetyltransferases, making it a promising candidate for targeted cancer therapies .
A-485 (CAS 1889279-16-6) is a complex organic molecule with the following characteristics:
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₂₄F₄N₄O₅ | |
Molecular Weight | 536.48 g/mol | |
IUPAC Name | N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide | |
SMILES | CNC(NC1=CC=C2C(CC[C@@]23OC(N(C3=O)CC(N(C@HC)CC4=CC=C(C=C4)F)=O)=O)=C1)=O | |
Solubility | DMSO: 97.41 mg/mL (186.4 mM), Ethanol: 57.88 mg/mL (107.89 mM), Water: <1 mg/mL | |
Optical Activity | [α]/D +40 to +50°, c = 0.5 in methanol |
The molecule contains a spiro[indene-1,5'-oxazolidin] core, a 4-fluorobenzyl group, and a trifluoropropan-2-yl acetamide moiety, contributing to its stereochemical complexity and HAT inhibitory activity.
A-485 is synthesized via a multi-step process involving:
A-485 is a synthetic organic compound with the molecular formula C25H24F4N4O5 [1] [3]. This formula indicates that the molecule contains 25 carbon atoms, 24 hydrogen atoms, 4 fluorine atoms, 4 nitrogen atoms, and 5 oxygen atoms [1] [4]. The molecular weight of A-485 is 536.48 g/mol, which classifies it as a medium-sized drug-like molecule [1] [3].
The chemical structure of A-485 features several distinct moieties that contribute to its overall architecture and biological activity [2] [4]. The compound possesses a unique spiro system where an indene ring is connected to an oxazolidine ring through a shared carbon atom, forming what is known as a spiro junction [7] [9]. This structural arrangement creates a three-dimensional configuration that is critical for the compound's biological function [7] [13].
The following table presents the key chemical properties of A-485:
Property | Value |
---|---|
Molecular Formula | C25H24F4N4O5 |
Molecular Weight | 536.48 g/mol |
CAS Number | 1889279-16-6 |
InChI Key | VRVJKILQRBSEAG-LFPIHBKWSA-N |
The compound contains several functional groups that contribute to its chemical properties and biological activity [2] [4]. These include a urea moiety, a fluorophenyl group, a trifluoromethyl group, and the spiro oxazolidine core [7] [13]. Each of these structural elements plays a specific role in the compound's interaction with its biological target [9] [13].
The International Union of Pure and Applied Chemistry (IUPAC) name for A-485 is (1R)-N-[(4-Fluorophenyl)methyl]-2,3-dihydro-5-[[(methylamino)carbonyl]amino]-2',4'-dioxo-N-[(1S)-2,2,2-trifluoro-1-methylethyl]spiro[1H-indene-1,5'-oxazolidine]-3'-acetamide [3] [14]. This systematic name provides a complete description of the compound's structure according to IUPAC nomenclature rules [5] [14].
The IUPAC name can be broken down into several components to better understand the structural features of A-485:
The prefix "(1R)" indicates the absolute configuration at the stereogenic center at position 1 of the indene ring system, which has the R configuration [3] [5].
"N-[(4-Fluorophenyl)methyl]" refers to a substituent where a methyl group from a 4-fluorophenyl ring is attached to a nitrogen atom [3] [14].
"2,3-dihydro-5-[[(methylamino)carbonyl]amino]" describes the indene ring with a methylurea group at position 5 [3] [5].
"2',4'-dioxo" indicates two carbonyl groups at positions 2' and 4' of the oxazolidine ring [3] [14].
"N-[(1S)-2,2,2-trifluoro-1-methylethyl]" refers to another substituent where a nitrogen atom is connected to a chiral carbon with the S configuration, which is part of a trifluoromethylated ethyl group [3] [5].
"spiro[1H-indene-1,5'-oxazolidine]" describes the spiro system formed by the indene and oxazolidine rings connected through a shared carbon atom at position 1 of indene and position 5' of oxazolidine [3] [7].
"3'-acetamide" indicates an acetamide group at position 3' of the oxazolidine ring [3] [14].
The IUPAC name thus provides a comprehensive description of the compound's structure, including its stereochemistry, which is crucial for its biological activity [3] [5].
Structure-activity relationship (SAR) analysis of A-485 has revealed critical insights into how specific structural features contribute to its potent inhibitory activity against p300/CREB-binding protein (CBP) histone acetyltransferase (HAT) domains [9] [11]. A-485 demonstrates remarkable potency with IC50 values of 9.8 nM for the p300-bromodomain HAT-C/H3 (BHC) domain and 2.6 nM for the CBP-BHC domain [1] [2].
Several key structural features of A-485 have been identified as critical for its activity:
The spiro oxazolidine core: This structural element is essential for proper binding to the catalytic site of p300/CBP HAT domains [7] [9]. The replacement of a hydantoin moiety with an oxazolidinedione followed by fluoro substitution led to enhanced potency and selectivity [7] [9].
Stereochemistry at the spiro indane center: The specific three-dimensional arrangement created by the (1R) configuration at the spiro center is crucial for proper binding orientation within the target enzyme's active site [7] [9].
The methylurea moiety: This group contributes to hydrogen bonding interactions with specific amino acid residues in the target protein, enhancing binding affinity [9] [13].
The fluorophenyl group: This substituent enhances binding affinity and selectivity through specific interactions with hydrophobic pockets in the target enzyme [9] [13].
The trifluoromethyl group: This moiety increases metabolic stability and binding affinity through both electronic effects and hydrophobic interactions [9] [13].
The following table summarizes the structure-activity relationships observed for A-485:
Structural Modification | Effect on Activity |
---|---|
Replacement of hydantoin with oxazolidinedione | Enhanced potency and selectivity |
Fluoro substitution | Improved metabolic stability |
Stereochemistry at spiro indane center | Critical for proper binding orientation |
Methylurea moiety | Essential for hydrogen bonding interactions |
Trifluoromethyl group position | Contributes to binding affinity and selectivity |
A-485 displays remarkable selectivity for p300/CBP over other histone acetyltransferases, showing more than 1000-fold selectivity over closely related HATs [1] [6]. This high degree of selectivity is attributed to the unique structural features that allow A-485 to specifically interact with the catalytic domain of p300/CBP [6] [9].
Mechanistically, A-485 functions as an acetyl-coenzyme A competitive inhibitor, binding to the catalytic site of p300/CBP and preventing the acetylation of histone substrates [9] [11]. This inhibition specifically affects p300/CBP-mediated histone acetylation marks, particularly H3K27 acetylation (with an EC50 of 73 nM in cellular assays) and H3K18 acetylation, while not affecting other histone modifications [9] [16].
Research has demonstrated that A-485 selectively inhibits proliferation across lineage-specific tumor types, including several hematological malignancies and androgen receptor-positive prostate cancer [9] [11]. The compound has also shown efficacy in inhibiting tumor growth in castration-resistant prostate cancer xenograft models, with tumor growth inhibition of 54% after 21 days of administration [2] [11].